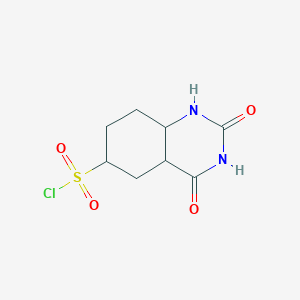
2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride is a complex organic compound with a molecular formula of C14H16N2O5S It is characterized by its quinazoline core structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the quinazoline core, followed by the introduction of the sulfonyl chloride group. The reaction conditions usually involve the use of strong acids or bases, and the process may require specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating advanced techniques such as continuous flow chemistry and high-throughput screening. The use of catalysts and solvents is carefully controlled to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the quinazoline core or the sulfonyl chloride group, leading to the formation of new compounds.
Substitution: The sulfonyl chloride group is particularly reactive and can undergo nucleophilic substitution reactions, where the chloride is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl chloride group under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield quinazoline diones, while substitution reactions can produce sulfonamide derivatives.
Scientific Research Applications
2,4-Dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, as it can modify the function of enzymes and other proteins involved in critical cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-3-yl benzenesulfonate
- 4,4-Dioxo-5,6-dihydro-[1,4,3]oxathiazines
Uniqueness
Compared to similar compounds, 2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride is unique due to its specific sulfonyl chloride group, which imparts distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C8H11ClN2O4S |
|---|---|
Molecular Weight |
266.70 g/mol |
IUPAC Name |
2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClN2O4S/c9-16(14,15)4-1-2-6-5(3-4)7(12)11-8(13)10-6/h4-6H,1-3H2,(H2,10,11,12,13) |
InChI Key |
YIACWSBHEKVBCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1S(=O)(=O)Cl)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-carbamoyl-1-cyclopropyl-3-ethyl-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-7-ylidene)azanium](/img/structure/B15134498.png)
![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)
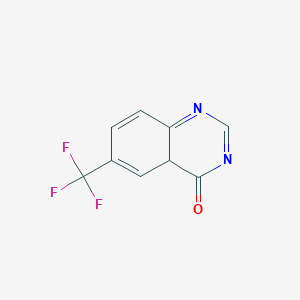
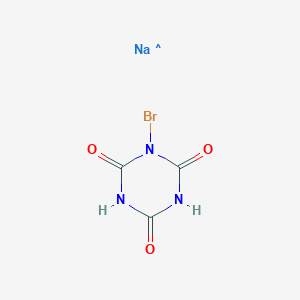
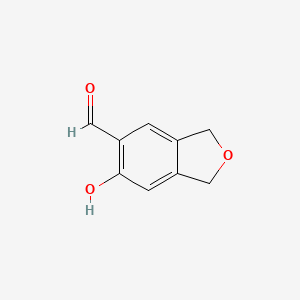
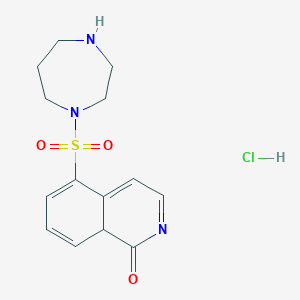
![3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B15134552.png)
![Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-](/img/structure/B15134561.png)

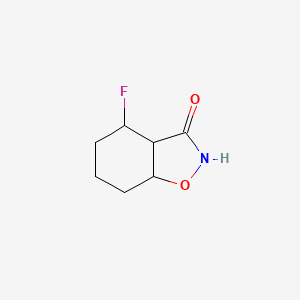
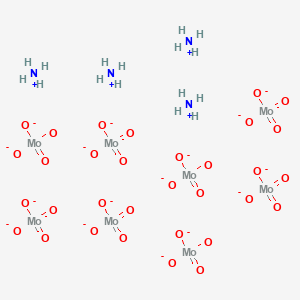
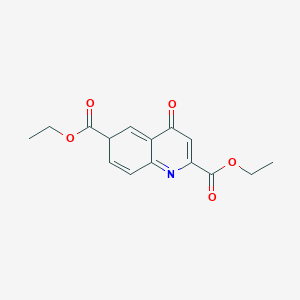
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1-methyl-](/img/structure/B15134582.png)
![ethyl 5-methyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15134597.png)
